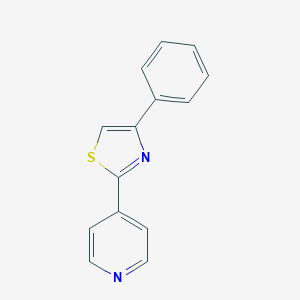

4-Phenyl-2-(4-pyridyl)thiazole

Overview

Description

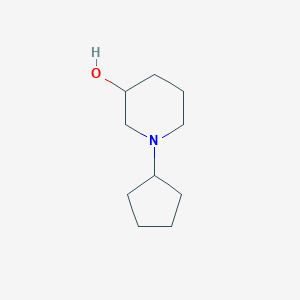

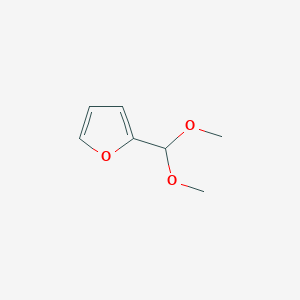

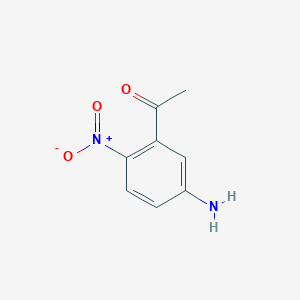

“4-Phenyl-2-(4-pyridyl)thiazole” is a chemical compound with the empirical formula C14H10N2S . It has a molecular weight of 238.31 and is typically found in solid form .

Synthesis Analysis

The synthesis of thiazole-based compounds, including “this compound”, has been reported in several studies . These studies have used both conventional and green approaches, with ZnO nanoparticles acting as a catalyst in the green approach .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antimicrobial and Antiplasmodial Activities

A study focused on the synthesis and biological evaluation of 2-aminothiazole derivatives, including structures related to 4-Phenyl-2-(4-pyridyl)thiazole, demonstrating antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain and antiplasmodial activity against the chloroquine-sensitive NF54 Plasmodium falciparum strain. The antimycobacterial activity was optimized with a 2-pyridyl ring at position 4 of the thiazole scaffold and a substituted phenyl ring at the 2-amino position, highlighting the scaffold's potential in addressing critical infectious diseases (Mjambili et al., 2014).

Fluorescent Sensing

Research into this compound derivatives has shown significant promise in the development of fluorescent sensors. A specific derivative, 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole (4-PPT), was developed as a ratiometric fluorescent sensor for Fe(III), demonstrating the potential of this compound in analytical and diagnostic applications. The study elaborated on the binding constant, detection limit, and the reversibility of the sensor, showcasing its utility in detecting Fe(III) ions with high specificity (Wang et al., 2016).

Corrosion Inhibition

Thiazole-based pyridine derivatives, related to this compound, have been synthesized and characterized for their corrosion inhibition performance on mild steel in acidic conditions. These compounds demonstrated an ability to act as both anodic and cathodic inhibitors, providing a protective layer on the mild steel surface. The effectiveness of these inhibitors is attributed to their adsorption, which follows the Langmuir isotherm model. This highlights the application of this compound derivatives in the field of corrosion science, offering solutions to material degradation in industrial settings (Chaitra et al., 2016).

Material Science and Chemistry

The compound and its derivatives have been studied for their chemical properties and applications in materials science. For instance, the synthesis and absorption characteristics of monoazo dyes incorporating bis-heterocyclic aromatic systems, including thiazole derivatives, were explored. These compounds, due to their unique solvatochromic properties, have potential applications in dyeing textiles and developing optical materials with specific light absorption and emission properties (Yen & Wang, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-2-(4-pyridyl)thiazole is the p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

This compound interacts with its target by inhibiting the activity of the p38 mitogen-activated protein kinase . This inhibition results in a decrease in the release of tumor necrosis factor-α (TNF-α) from human monocytic THP-1 cells stimulated by lipopolysaccharide .

Biochemical Pathways

The compound affects the p38 MAPK signaling pathway . By inhibiting the p38 kinase, it disrupts the downstream effects of this pathway, which include the production and release of TNF-α .

Result of Action

The inhibition of the p38 kinase and the subsequent decrease in TNF-α release result in significant anti-inflammatory activity . In an anti-collagen monoclonal antibody-induced arthritis mouse model, the compound demonstrated significant in vivo anti-inflammatory activity .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-phenyl-2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWADCDCAPDAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353340 | |

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106950-18-9 | |

| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106950-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)